1-Fluoropentane

Toxicology Hepatotoxicity Biochemical Assay

1-Fluoropentane (CAS 592-50-7) is a primary alkyl fluoride with the molecular formula C5H11F and a molecular weight of 90.14 g/mol. As a colorless, highly flammable liquid (flash point -12°C), it is a member of the 1-haloalkane series.

Molecular Formula C5H11F
Molecular Weight 90.14 g/mol
CAS No. 592-50-7
Cat. No. B1204315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoropentane
CAS592-50-7
Synonyms1-fluoropentane
n-amyl fluoride
n-pentyl fluoride
Molecular FormulaC5H11F
Molecular Weight90.14 g/mol
Structural Identifiers
SMILESCCCCCF
InChIInChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3
InChIKeyOEPRBXUJOQLYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoropentane (CAS 592-50-7): What Scientific Buyers Must Know


1-Fluoropentane (CAS 592-50-7) is a primary alkyl fluoride with the molecular formula C5H11F and a molecular weight of 90.14 g/mol [1]. As a colorless, highly flammable liquid (flash point -12°C), it is a member of the 1-haloalkane series . Unlike its non-fluorinated alkane counterparts (e.g., pentane), the introduction of the highly electronegative fluorine atom imparts a significant dipole moment, leading to a moderate polarity that fundamentally alters its physical properties and chemical reactivity . This compound serves as a versatile building block and solvent in specialized applications, including the synthesis of halodecaboranes and as a medium for photophysical studies, where its unique solvent characteristics are exploited .

Specialty solvent for photophysical electron-transfer studies with quantified intermediate polarity
Synthetic reagent and medium for halodecaborane preparation via superacid-mediated cage-opening
Model substrate for C-F bond activation catalyst screening under mild conditions

1-Fluoropentane (CAS 592-50-7): Why In-Class Substitution Is a Scientific Risk


1-Fluoropentane is not a drop-in replacement for other 1-halopentanes (e.g., 1-chloropentane, 1-bromopentane) or even its adjacent alkyl fluoride homologs (e.g., 1-fluorohexane). The extreme electronegativity of the fluorine atom creates a C-F bond that is both highly polarized and exceptionally strong (bond dissociation energy ~115 kcal/mol), resulting in vastly different chemical and physical behavior compared to its heavier halogen analogs [1]. This leads to significantly slower nucleophilic substitution (SN2) reactivity and a complete reversal of typical leaving group trends [2]. Furthermore, as demonstrated by comparative toxicology studies, the biological impact of 1-fluoropentane is distinct from even closely related homologs, precluding simple hazard extrapolation [3]. Consequently, substituting with an alternative haloalkane will fundamentally alter reaction kinetics, product distribution, and safety profiles, underscoring the need for compound-specific data to guide selection and procurement.

Reactivity
Strong C-F bond (~115 kcal/mol) yields significantly slower SN2 reactivity vs. 1-chloro, 1-bromo, or 1-iodopentane; reaction kinetics and product distribution may shift substantially
Toxicity
In vivo hepatotoxic potency differs >20-fold from the adjacent homolog 1-fluorohexane; hazard extrapolation across homologs is not supported
Physical
Vapor pressure ~5.8× higher than 1-chloropentane; boiling point, density, and refractive index differ markedly, altering distillation and separation process conditions

1-Fluoropentane (CAS 592-50-7): A Data-Driven Procurement Guide for Differentiated Performance


1-Fluoropentane vs. 1-Fluorohexane: Quantified Hepatotoxicity Potency Difference

A direct comparative study in male rats quantified the relative hepatotoxic potency of 1-fluoropentane against its closest homolog, 1-fluorohexane. The study found that a significantly higher dose of 1-fluoropentane (3.5 mg/kg) was required to induce hepatocyte lesions compared to 1-fluorohexane (0.17 mg/kg), indicating a >20-fold difference in acute hepatotoxic potential [1].

Hepatotoxicity vs. 1-Fluorohexane
Head-to-head
~20.6-fold higher dose required
3.5 mg/kg vs. 0.17 mg/kg Male rat model
In vivo biological profile does not transfer from adjacent homologs
Data to verify: phenobarbitone pretreatment, 24 hr observation; hepatotoxicity endpoint context
Toxicology Hepatotoxicity Biochemical Assay

1-Fluoropentane vs. Hexane and Acetonitrile: Quantified Solvent Polarity for Electron-Transfer Studies

In a study on electron-transfer quenching rates of 9,10-dicyanoanthracene, the solvent polarity of 1-fluoropentane (1FP) was quantitatively characterized using the solvent polarity function (1-1/ε). 1-Fluoropentane exhibited an intermediate polarity value of 0.71, which is substantially higher than the non-polar solvent hexane (0.47) but lower than the highly polar solvent acetonitrile (MeCN, 0.97) [1].

Solvent Polarity (1-1/ε)
Head-to-head
0.71
Hexane: 0.47 MeCN: 0.97
Fills polarity gap between non-polar alkanes and highly polar nitriles
Ambient temperature dielectric constant basis; supports electron-transfer study design
Photochemistry Electron Transfer Solvent Effects

1-Fluoropentane Synthesis: Quantified Yield Advantage in Halodecaborane Preparation

In the synthesis of 6-F-B10H13 (a halodecaborane), 1-fluoropentane serves a dual role as both a reactant and reaction medium, enabling a superacid-mediated ring-opening of the closo-B10H10(2-) anion. This specific methodology provides a high and reproducible yield of 77% for the target 6-F-B10H13 product, a compound that was previously unknown [1].

6-F-B10H13 Synthesis Yield
Class-level
77%
6-Cl: 88% 6-Br: 96%
Enables preparation of previously unknown fluoro-halodecaborane
Niche synthetic route; lower yield vs. heavier halogen analogs reflects fluorination challenge
Inorganic Synthesis Borane Chemistry Halodecaboranes

Physical Property Differentiation: 1-Fluoropentane vs. Other 1-Halopentanes

1-Fluoropentane exhibits a unique combination of physical properties among the 1-halopentane series. It has the lowest boiling point (62-63 °C), lowest density (0.789 g/mL at 25 °C), and lowest refractive index (n20/D 1.359-1.361) . Its vapor pressure (184.2 mmHg at 25°C) is significantly higher than that of 1-chloropentane (32.0 mmHg at 25°C), making it substantially more volatile .

Physical Properties vs. 1-Halopentanes
Cross-study
Vapor pressure ~5.8× 1-chloropentane
BP 62–63 °C Density 0.789 g/mL
Markedly higher volatility alters distillation and separation process design
Data to verify: standard conditions; compare to 1-chloropentane BP 107 °C
Physical Chemistry Material Properties Solvent Selection

Catalytic C-F Bond Activation: 1-Fluoropentane as a Model Substrate for Novel Lewis Acids

In a study on strong Lewis acidic catalysts based on fluorinated γ-Al2O3, 1-fluoropentane was used as a model substrate to demonstrate C-F bond activation. The catalysts were shown to mediate dehydrofluorination reactions of 1-fluoropentane in the presence of a silane at room temperature [1]. This activity is notable as it occurs under mild conditions for a strong C(sp3)-F bond.

C-F Bond Activation
Supporting
Dehydrofluorination at room temperature
Fluorinated γ-Al2O3 catalyst Silane present
Model substrate for mild-condition C(sp3)-F activation catalyst screening
Qualitative evidence; relevant to environmental remediation and fluorocarbon functionalization research
Catalysis C-F Bond Activation Lewis Acids

1-Fluoropentane (CAS 592-50-7): Verified High-Value Application Scenarios


Preparative Synthesis of 6-F-B10H13 Halodecaborane

1-Fluoropentane is an essential reagent and solvent for the synthesis of 6-F-B10H13, a previously unknown member of the halodecaborane family. The reaction proceeds via superacid-mediated cage-opening of the closo-B10H10(2-) anion, delivering the product in 77% yield [1]. This method provides a definitive synthetic route where no alternative solvent or fluorinating agent can directly replace 1-fluoropentane to achieve the same product, making it a critical procurement item for research groups working in boron cluster chemistry.

Tailored Solvent for Photophysical Electron-Transfer Studies

Researchers investigating electron-transfer mechanisms can utilize 1-fluoropentane as a solvent with a precisely quantified intermediate polarity. Its solvent polarity function (1-1/ε) value of 0.71 fills a specific gap between non-polar alkanes like hexane (0.47) and highly polar solvents like acetonitrile (0.97) [1]. This allows for the fine-tuning of reaction environments to study solvation effects on quenching rates and the behavior of excited-state complexes, as demonstrated in studies with 9,10-dicyanoanthracene.

Model Substrate for Catalyst Development in C-F Bond Activation

Due to its well-defined structure and the presence of a strong C(sp3)-F bond, 1-fluoropentane serves as an ideal model substrate for screening and developing novel catalysts for C-F bond activation. Studies have shown that novel solid Lewis acid catalysts can mediate the dehydrofluorination of 1-fluoropentane under mild, room-temperature conditions in the presence of a silane [1]. This application scenario is directly relevant for catalyst discovery programs focused on environmental remediation or the synthesis of value-added fluorochemicals.

Component in Liquid-Liquid Extraction Processes for Carboxylic Acids

Patent literature identifies 1-fluoropentane as a viable organic diluent or extractant component for the recovery of carboxylic acids (e.g., acetic, glycolic, tartaric acid) from dilute aqueous solutions [1]. Its water-immiscible and moderately polar nature, which distinguishes it from non-fluorinated alkanes, makes it suitable for formulating extraction systems where traditional hydrocarbon solvents may be inefficient.

Application
Selection Property
Validation Focus
Halodecaborane synthesis
Dual reactant/solvent role in superacid-mediated cage-opening
6-F-B10H13 product identity and yield reproducibility
Photophysical electron-transfer studies
Quantified intermediate solvent polarity (1-1/ε = 0.71)
Solvation effects on quenching rates and exciplex behavior
C-F bond activation catalyst screening
Strong C(sp3)-F bond as model substrate
Dehydrofluorination activity under mild conditions
Carboxylic acid liquid-liquid extraction
Water-immiscible, moderately polar organic phase
Extraction efficiency vs. traditional hydrocarbon diluents
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